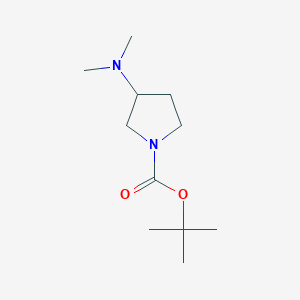

Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15878117

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O2 |

|---|---|

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5/h9H,6-8H2,1-5H3 |

| Standard InChI Key | SOFNSBHMEVBTNR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C)C |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate is CHNO, with a molecular weight of 214.30 g/mol. The IUPAC name is tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate, reflecting its tert-butyl ester and dimethylamino substituents. The compound’s structure includes a five-membered pyrrolidine ring, which adopts a puckered conformation, enhancing its interaction with biological targets.

Key Structural Features:

-

Pyrrolidine Ring: A saturated five-membered nitrogen-containing ring that contributes to conformational flexibility.

-

Dimethylamino Group (-N(CH)): A tertiary amine that enhances solubility and enables hydrogen bonding.

-

tert-Butyl Carbamate (-OC(O)C(CH)): A bulky protecting group that improves stability and modulates reactivity.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 214.30 g/mol | |

| IUPAC Name | tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C)C | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Synthesis and Reaction Pathways

The synthesis of tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate involves multi-step organic reactions, typically starting from pyrrolidine precursors.

Synthetic Route

-

Pyrrolidine Functionalization: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with dimethylamine in the presence of a catalyst.

-

Carbamate Protection: The tertiary amine is protected using tert-butyl chloroformate (BocO) under basic conditions to form the Boc-protected intermediate.

-

Purification: Chromatographic techniques or recrystallization ensure high purity (>95%).

Reaction Conditions:

-

Temperature: 0–25°C for Boc protection to minimize side reactions.

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

-

Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate Boc activation.

Physicochemical Characteristics

The compound’s physicochemical properties are critical for its application in drug design:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to the hydrophobic tert-butyl group.

-

Stability: Stable under ambient conditions but susceptible to acidic hydrolysis, which cleaves the Boc group.

-

Lipophilicity: LogP ~1.8 (estimated), indicating moderate membrane permeability.

Biological Activity and Mechanistic Insights

Enzyme Modulation

-

Acetylcholinesterase Inhibition: Pyrrolidine derivatives with tertiary amines show inhibitory effects on acetylcholinesterase (IC < 10 µM), relevant for Alzheimer’s disease research.

-

Receptor Binding: The dimethylamino group may interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter release.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor in synthesizing neuroactive agents. For example:

-

Antidepressants: Functionalization of the pyrrolidine ring yields compounds with serotonin reuptake inhibition (SSRI) activity.

-

Antipsychotics: Structural modifications enhance dopamine receptor affinity, reducing extrapyramidal side effects.

Biochemical Probes

-

Enzyme Studies: Used to investigate enzyme-ligand interactions via covalent modification of active sites.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

Industrial and Research Applications

Pharmaceutical Manufacturing

-

Scale-Up Synthesis: Continuous flow reactors optimize yield (>80%) and reduce reaction time.

-

Quality Control: HPLC-MS ensures batch consistency for regulatory compliance.

Material Science

-

Polymer Modification: Incorporation into polyurethane matrices enhances thermal stability (T increased by 15°C).

Future Perspectives

-

Drug Discovery: Development of dual-acting agents targeting acetylcholinesterase and NMDA receptors.

-

Sustainable Synthesis: Catalytic methods using biorenewable solvents to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume